![molecular formula C30H30O6 B14391517 Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol CAS No. 89880-91-1](/img/structure/B14391517.png)
Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol is an organic compound that features both benzoic acid and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyphenylacetic acid with isobutylbenzene under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Shares the phenol functional group but lacks the isobutyl substituent.
Benzoic acid: Contains the carboxylic acid group but does not have the phenol group.
Phenol: Features the hydroxyl group attached to the benzene ring but lacks the carboxylic acid group.
Uniqueness
Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol is unique due to the presence of both benzoic acid and phenol functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
89880-91-1 |
|---|---|
Molekularformel |
C30H30O6 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol |
InChI |
InChI=1S/C16H18O2.2C7H6O2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13;2*8-7(9)6-4-2-1-3-5-6/h3-11,16-18H,1-2H3;2*1-5H,(H,8,9) |
InChI-Schlüssel |
LCHCBOATFZSABV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
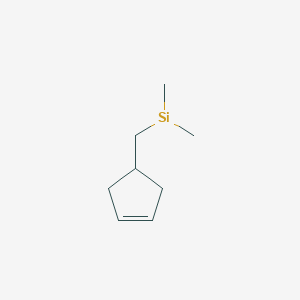
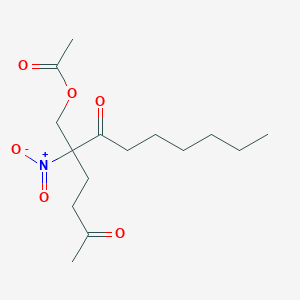

![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)

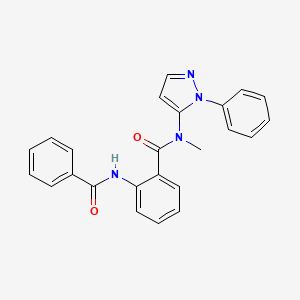
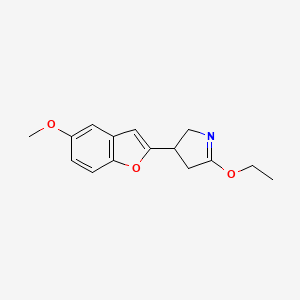
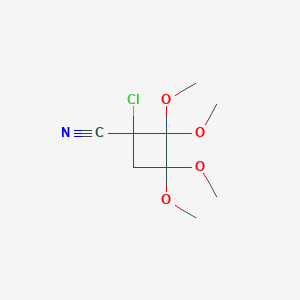
![5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]](/img/structure/B14391485.png)
![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)
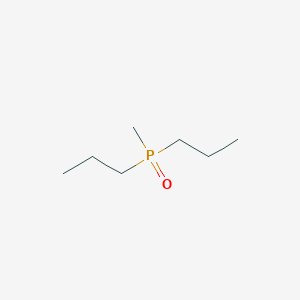
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
